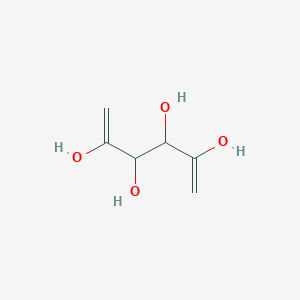
hexa-1,5-diene-2,3,4,5-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
hexa-1,5-diene-2,3,4,5-tetrol is a chiral carbohydrate derived from the dehydration of naturally occurring D-mannitol. This compound is known for its structural rigidity and unique bicyclic structure, which makes it an attractive scaffold for various synthetic applications. It is commercially available and has been widely used in different fields, including chemistry, biology, medicine, and industry .
Preparation Methods
hexa-1,5-diene-2,3,4,5-tetrol can be synthesized through several methods. One common synthetic route involves the acetalation of D-mannitol using acetone in the presence of zinc chloride as a catalyst. This reaction yields 1,2:5,6-di-O-isopropylidene-D-mannitol with high efficiency . Another method involves the use of cyclohexanone and boron trifluoride etherate to produce 1,2:5,6-Di-O-cyclohexylidene-D-mannitol . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
hexa-1,5-diene-2,3,4,5-tetrol undergoes various chemical reactions, including:
Scientific Research Applications
hexa-1,5-diene-2,3,4,5-tetrol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of hexa-1,5-diene-2,3,4,5-tetrol involves its ability to act as a chiral scaffold, facilitating the formation of enantiomerically pure compounds. Its rigid bicyclic structure and the presence of hydroxyl groups at specific positions make it an ideal candidate for various synthetic transformations . The compound interacts with molecular targets through hydrogen bonding and other non-covalent interactions, influencing the pathways involved in the synthesis of target molecules .
Comparison with Similar Compounds
hexa-1,5-diene-2,3,4,5-tetrol can be compared with other similar compounds, such as:
1,43,6-Dianhydro-D-sorbitol: Another bicyclic carbohydrate with similar structural features but different reactivity and applications.
1,25,6-Di-O-isopropylidene-D-mannitol: A derivative of this compound used in similar synthetic applications.
1,25,6-Diacetone-D-mannitol: A compound with similar acetalation properties but different industrial uses.
The uniqueness of this compound lies in its high stability, ease of synthesis, and versatility in various applications, making it a valuable compound in both research and industry.
Properties
Molecular Formula |
C6H10O4 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
hexa-1,5-diene-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H10O4/c1-3(7)5(9)6(10)4(2)8/h5-10H,1-2H2 |
InChI Key |
PICUSLXKOFIWAJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(C(C(=C)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















